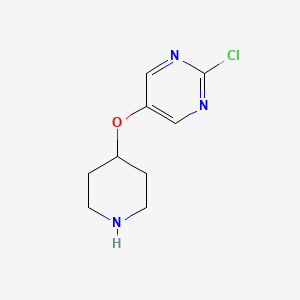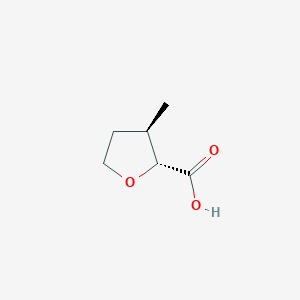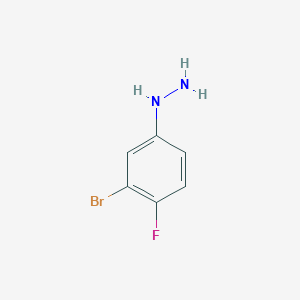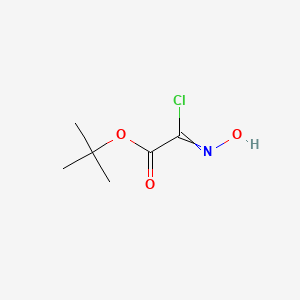
4-Bromo-2-(bromomethyl)-5-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(bromométhyl)-5-chloropyridine est un composé organique appartenant à la famille de la pyridine. Il se caractérise par la présence d'atomes de brome et de chlore liés à un cycle pyridine, ce qui en fait un dérivé de pyridine halogéné.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 4-Bromo-2-(bromométhyl)-5-chloropyridine implique généralement des réactions en plusieurs étapes à partir de dérivés de pyridine. Une méthode courante comprend la bromation de la 2-méthyl-5-chloropyridine à l'aide de brome ou de N-bromosuccinimide (NBS) en présence d'un catalyseur tel que le bromure de fer(III). La réaction est réalisée dans des conditions contrôlées pour garantir une bromation sélective aux positions souhaitées.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions : La 4-Bromo-2-(bromométhyl)-5-chloropyridine subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être substitués par des nucléophiles tels que des amines, des thiols ou des alcoolates dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courantes :
Substitution nucléophile : Réactifs comme le méthylate de sodium ou le thiolate de potassium dans des solvants polaires.
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits formés :
- Dérivés de pyridine substitués avec divers groupes fonctionnels remplaçant les atomes de brome.
- Formes oxydées ou réduites du composé d'origine, en fonction des conditions de réaction.
4. Applications de la recherche scientifique
La 4-Bromo-2-(bromométhyl)-5-chloropyridine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes, notamment de produits pharmaceutiques et d'agrochimiques.
Biologie : Investigée pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée comme brique de base pour le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 4-Bromo-2-(bromométhyl)-5-chloropyridine dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. La présence d'atomes d'halogène peut améliorer son affinité de liaison et sa spécificité envers certaines cibles, influençant diverses voies biochimiques.
Composés similaires :
4-Bromo-2-chloropyridine : N'a pas le groupe bromométhyle, ce qui conduit à une réactivité et à des applications différentes.
2-Bromo-5-chloropyridine : Structure similaire, mais avec des atomes de brome et de chlore à des positions différentes.
2-(Bromométhyl)-5-chloropyridine : Similaire, mais sans l'atome de brome supplémentaire.
Unicité : La 4-Bromo-2-(bromométhyl)-5-chloropyridine est unique en raison de la présence à la fois d'atomes de brome et de chlore ainsi que d'un groupe bromométhyle. Cette combinaison de substituants confère des propriétés chimiques distinctes, ce qui la rend précieuse pour des applications de synthèse et de recherche spécifiques.
Applications De Recherche Scientifique
4-Bromo-2-(bromomethyl)-5-chloropyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(bromomethyl)-5-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
4-Bromo-2-chloropyridine: Lacks the bromomethyl group, leading to different reactivity and applications.
2-Bromo-5-chloropyridine: Similar structure but with bromine and chlorine atoms at different positions.
2-(Bromomethyl)-5-chloropyridine: Similar but without the additional bromine atom.
Uniqueness: 4-Bromo-2-(bromomethyl)-5-chloropyridine is unique due to the presence of both bromine and chlorine atoms along with a bromomethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C6H4Br2ClN |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
4-bromo-2-(bromomethyl)-5-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-2-4-1-5(8)6(9)3-10-4/h1,3H,2H2 |
Clé InChI |
UELLISATZSDATC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=C1Br)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
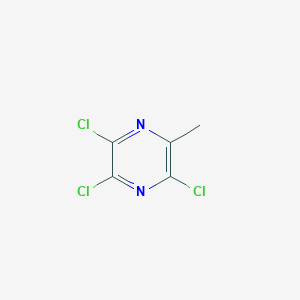
![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
